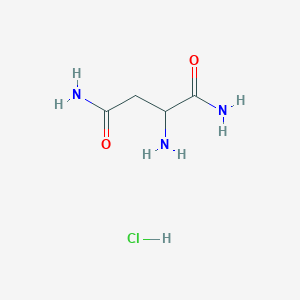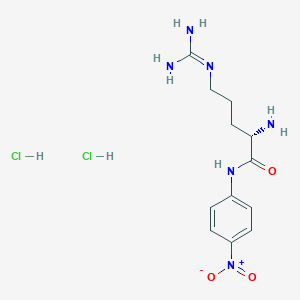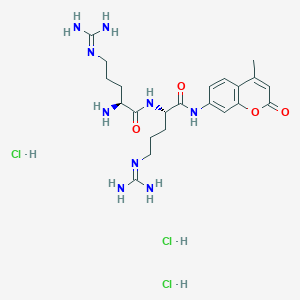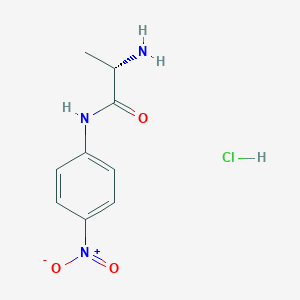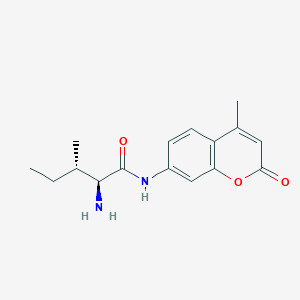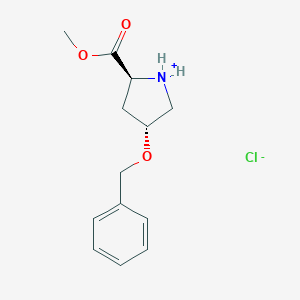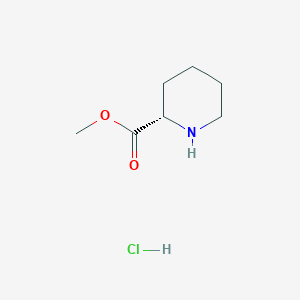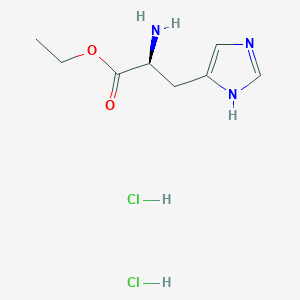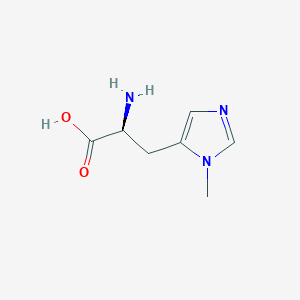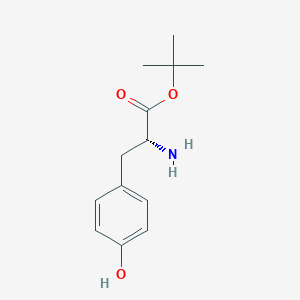
h-d-Tyr-otbu
Overview
Description
tert-Butyl D-tyrosinate: , commonly referred to as H-D-Tyr-OtBu , is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of tyrosine. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl D-tyrosinate typically involves the esterification of D-tyrosine with tert-butyl alcohol in the presence of an acid catalyst. One common method involves dissolving D-tyrosine in a suitable solvent, such as dichloromethane, and adding tert-butyl alcohol along with a catalytic amount of an acid, such as hydrochloric acid. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of tert-butyl D-tyrosinate may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl D-tyrosinate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Scientific Research Applications
tert-Butyl D-tyrosinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving protein structure and function, as well as enzyme-substrate interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: tert-Butyl D-tyrosinate is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl D-tyrosinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that recognize tyrosine residues, leading to the formation of modified proteins or peptides. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active tyrosine moiety. This process can influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
tert-Butyl D-tyrosinate can be compared with other tyrosine derivatives, such as:
N-acetyl-L-tyrosine: This compound has an acetyl group instead of a tert-butyl ester, which affects its solubility and reactivity.
L-tyrosine methyl ester: Similar to tert-butyl D-tyrosinate, but with a methyl ester group, leading to different chemical properties.
L-tyrosine ethyl ester: Another ester derivative with distinct solubility and stability characteristics
The uniqueness of tert-butyl D-tyrosinate lies in its enhanced stability and solubility due to the presence of the tert-butyl ester group, making it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHFXIWRPMGSA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


